1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine
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Overview
Description
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine can be synthesized through the reaction of ethylenediamine with diethylene glycol. The next step involves the introduction of the 4-methoxy-benzyl group, which can be achieved through a nucleophilic substitution reaction using 4-methoxy-benzyl chloride. Finally, the dimethoxy-phenyl group is introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar piperazine structure.
Palladium(II) acetate: Used in organic synthesis, shares some structural similarities in terms of coordination chemistry.
Sodium diethyldithiocarbamate: Another compound with a complex structure used in various chemical reactions.
Uniqueness
1-(3,4-Dimethoxybenzoyl)-4-(4-methoxybenzyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C21H26N2O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-7-4-16(5-8-18)15-22-10-12-23(13-11-22)21(24)17-6-9-19(26-2)20(14-17)27-3/h4-9,14H,10-13,15H2,1-3H3 |
InChI Key |
FZBTXXFEAWLUKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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